Vasorelaxation Potency in Rat Aorta: Intermediate EC50 Between Free Testosterone and Testosterone Enanthate
In endothelium-intact (Endo+) rat thoracic aorta rings precontracted with phenylephrine, testosterone hemisuccinate (THS) exhibited an EC50 for vasorelaxation of 110 ± 17.6 μM, which is approximately 2.7‑fold lower potency than free testosterone (EC50 40.2 ± 2.0 μM) but approximately 59‑fold higher potency than the conventional ester prodrug testosterone enanthate (EC50 6,483 μM, extrapolated) [1]. Maximal relaxation achieved by THS (73.6 ± 1.9%) was significantly greater than that of testosterone enanthate (25.0 ± 2.3%) [1]. The rank order of vasorelaxation potency was: THS‑BSA > Testosterone > Androsterone = THS = Etiocholanolone > DHT ≫ Testosterone Enanthate [1].
| Evidence Dimension | Vasorelaxation potency (EC50, μM) in rat thoracic aorta (Endo+). |
|---|---|
| Target Compound Data | Testosterone hemisuccinate (THS): EC50 = 110 ± 17.6 μM; Maximal relaxation = 73.6 ± 1.9%. |
| Comparator Or Baseline | Testosterone: EC50 = 40.2 ± 2.0 μM, Max relaxation = 100 ± 0.0%. Testosterone enanthate: EC50 = 6,483 μM (extrapolated), Max relaxation = 25.0 ± 2.3%. |
| Quantified Difference | THS is 2.7‑fold less potent than testosterone; THS is 59‑fold more potent than testosterone enanthate. Max relaxation: THS achieves 73.6% vs. 25.0% for enanthate. |
| Conditions | Rat thoracic aorta rings (Endo+), phenylephrine precontraction, isometric tension recording, 0–300 μM concentration range, 37°C. Data from Deenadayalu et al. (2001), Table 1. |
Why This Matters
For researchers investigating non‑genomic vascular androgen effects, testosterone hemisuccinate provides a specific intermediate potency profile—distinct from both free testosterone and conventional alkyl esters—enabling mechanistic discrimination of androgen structure‑activity relationships at vascular smooth muscle K⁺ channels.
- [1] Deenadayalu VP, White RE, Stallone JN, Gao X, Garcia AJ. Testosterone-induced relaxation of rat aorta is androgen structure specific and involves K+ channel activation. J Appl Physiol. 2001;91(6):2742-2750. doi:10.1152/jappl.2001.91.6.2742. View Source
